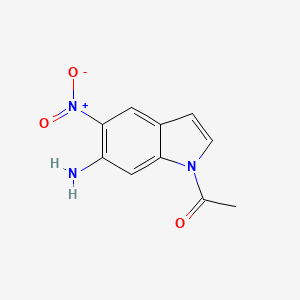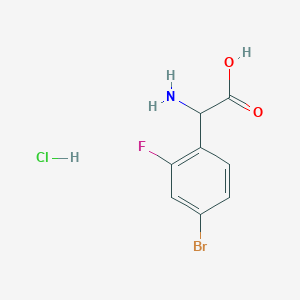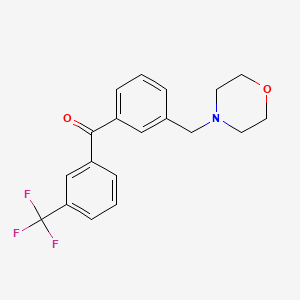
(3-(Morpholinomethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone
Vue d'ensemble
Description
“(3-(Morpholinomethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone” is a chemical compound with the molecular formula C19H18F3NO2 . It is a complex organic compound that contains morpholinomethyl and trifluoromethyl phenyl groups .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C19H18F3NO2 . It contains a morpholinomethyl group attached to one phenyl ring and a trifluoromethyl group attached to another phenyl ring, with a methanone group linking the two rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 349.3 g/mol. Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved resources .Applications De Recherche Scientifique
Photoaffinity Labeling in Structural Biology
Photoaffinity labeling (PAL) is a technique used to study the interactions between a ligand and its binding site on a protein or enzyme. This method involves photoreactive groups, such as arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine, which can form covalent bonds with nearby amino acids upon activation by light. PAL has been applied in various fields of structural biology to investigate drug targets, transport processes, and stereochemistry of ligand-receptor interactions. It remains a crucial approach for studying the organization of biological systems, particularly in combination with modern techniques of instrumental analysis and computer-aided modeling (Vodovozova, 2007).
Synthetic Cannabinoid UR-144 Toxicology
While focusing on the synthetic cannabinoid UR-144, research into its toxicological profile illustrates the broader application of chemical analysis in understanding the effects of novel synthetic compounds on the human body. Analyzing the effects observed in cases where UR-144 was detected highlights the importance of chemical research in public health and safety (Adamowicz et al., 2017).
Redox Mediators in Organic Pollutant Treatment
The use of redox mediators in conjunction with oxidoreductive enzymes represents a novel approach to the degradation of organic pollutants. This method enhances the efficiency of enzymes such as laccases and peroxidases in transforming recalcitrant compounds found in industrial wastewater, illustrating the application of chemical compounds in environmental remediation (Husain & Husain, 2007).
Propriétés
IUPAC Name |
[3-(morpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c20-19(21,22)17-6-2-5-16(12-17)18(24)15-4-1-3-14(11-15)13-23-7-9-25-10-8-23/h1-6,11-12H,7-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNQUGHDCAMWPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643098 | |
| Record name | {3-[(Morpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898791-98-5 | |
| Record name | {3-[(Morpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





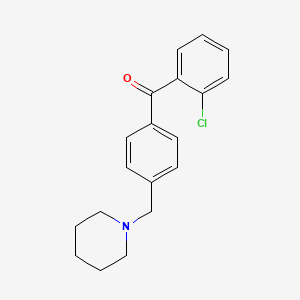
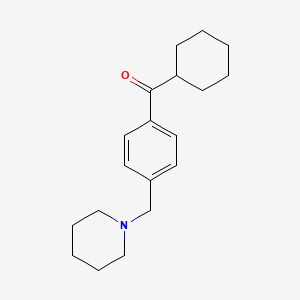
![4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613781.png)
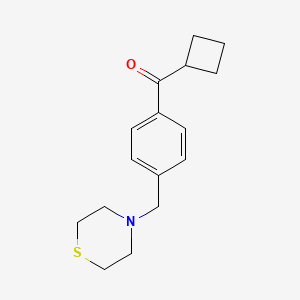
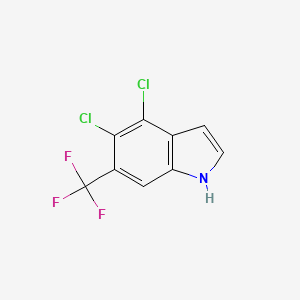
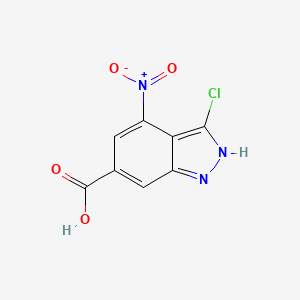
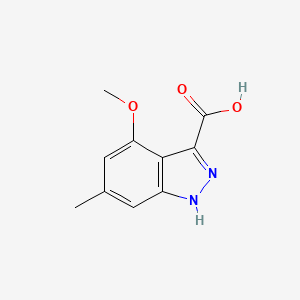
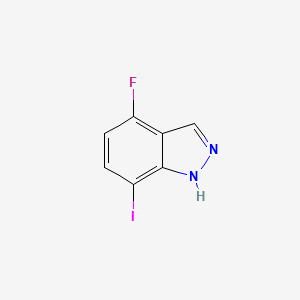
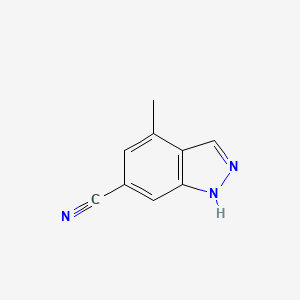
![3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613795.png)
